Allyl(chloromethyl)dimethylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and industry. bohrium.comsmolecule.com These compounds are noted for their unique combination of properties which distinguish them from their carbon-based counterparts. lead-sciences.com The silicon-carbon bond and the ability of silicon to form strong bonds with electronegative elements like oxygen impart characteristics such as high thermal stability, hydrophobicity, and chemical resilience. smolecule.comlead-sciences.comresearchgate.net
These attributes have led to the widespread use of organosilicon compounds as synthetic intermediates and building blocks for complex molecules. doi.org They are integral to the synthesis of a vast array of materials, from silicone polymers (polysiloxanes) used in oils and rubbers to advanced materials for electronics and coatings. bohrium.comresearchgate.net In medicinal chemistry, the incorporation of silicon into drug candidates is a strategy used to modify physicochemical properties. lead-sciences.com Furthermore, the distinct reactivity of organosilicon compounds, including their ability to exist in hypercoordinate states, continues to attract significant attention from both theoretical and experimental chemists, driving the development of new synthetic methodologies and materials. bohrium.com
Overview of Allyl(chloromethyl)dimethylsilane as a Versatile Organosilicon Building Block
This compound is a bifunctional organosilane that serves as a highly versatile reagent in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the allyl group and the chloromethyl group. This dual functionality allows for a range of selective transformations, making it a valuable precursor for more complex organosilicon structures and organic molecules.
The chloromethyl group contains a reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com The allyl group, on the other hand, can participate in a wide array of reactions, including addition reactions and intramolecular rearrangements. smolecule.comresearchgate.net For instance, under the influence of Lewis acids like aluminum chloride, this compound can undergo an intramolecular allyl-migration reaction to yield (3-butenyl)diorganochlorosilanes. researchgate.net Another example of its unique reactivity is its reaction with sodium methoxide (B1231860), which results in not only the displacement of the chloride but also a 1,2-migration of the allyl group. doi.org Furthermore, it reacts with reagents like N,N-dichloroarenesulfonamides to yield products of chloroamination, demonstrating its utility in forming carbon-nitrogen bonds. bohrium.com This capacity for diverse and specific chemical modifications makes this compound an important tool for synthetic chemists.
Scope and Research Focus of the Academic Review
This academic review is focused exclusively on the chemical properties and synthetic utility of this compound. The content is structured to first provide a context for its use within the broader field of organosilicon chemistry and then to detail its specific applications as a versatile synthetic building block. The review will present key physicochemical data and summarize specific, documented chemical transformations to illustrate its reactivity.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 75422-66-1 | calpaclab.com |
| Molecular Formula | C₆H₁₃ClSi | calpaclab.com |
| Molecular Weight | 148.71 g/mol | calpaclab.com |
| Boiling Point | 63-66 °C at 50 mm Hg | sigmaaldrich.com |
| Density | 0.907 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.449 | sigmaaldrich.com |
Table 1: Selected physicochemical properties of this compound.
Detailed Research Findings
The versatility of this compound is demonstrated through its various documented reactions. The table below highlights several key transformations.
| Reactant(s) | Reagent/Catalyst | Product(s) | Research Focus | References |
| This compound | N,N-Dichloroarenesulfonamides | Products of chloroamination | Formation of C-N bonds via reaction at the allyl group. | bohrium.com |
| This compound | Sodium methoxide in THF | 1-(3-butenyl)methoxydimethylsilane and allylmethoxydimethylsilane | Nucleophilic substitution at silicon coupled with a 1,2-migration of the allyl group. | doi.org |
| Allyl(chloromethyl)diorganosilanes | Aluminum chloride (AlCl₃) | (3-Butenyl)diorganochlorosilanes | Lewis acid-catalyzed intramolecular allyl-migration with allylic inversion. | researchgate.net |
Table 2: Summary of selected chemical reactions involving this compound.
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
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Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
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| Record name | Allyl(chloromethyl)dimethylsilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Allyl Chloromethyl Dimethylsilane and Its Derivatives
Established Synthetic Pathways for Allyl(chloromethyl)dimethylsilane
The primary routes to synthesize this compound involve either the creation of an allyl-silicon bond or the modification of a pre-existing silane (B1218182) to introduce the necessary functionalities.
A prominent method for the synthesis of related chloroalkylsilanes is the transition-metal-catalyzed hydrosilylation of alkenes. For instance, the hydrosilylation of allyl chloride with trichlorosilane (B8805176) is a significant industrial reaction for producing trichloro(3-chloropropyl)silane, a precursor for various silane coupling agents. nih.govdntb.gov.uaresearchgate.net This reaction is often catalyzed by platinum complexes, though rhodium catalysts have been developed to improve selectivity and efficiency. nih.govdntb.gov.uaresearchgate.net The general principle involves the addition of a Si-H bond across the double bond of an alkene.
Another fundamental approach involves the use of Grignard reagents. While not a direct synthesis of this compound from allyl chloride, Grignard reagents are crucial for creating the silicon-carbon backbone of related silanes. For example, chloro(chloromethyl)dimethylsilane (B161097) can be reacted with a Grignard reagent like phenylmagnesium bromide to yield (chloromethyl)dimethylphenylsilane. This demonstrates the utility of Grignard reactions in attaching organic groups to a silicon atom that already carries a chloromethyl functionality. The reaction kinetics of Grignard reagents with chlorosilanes have been studied, showing that the process is significantly faster in solvents like tetrahydrofuran (B95107) (THF) compared to diethyl ether. researchgate.net
While the prompt mentions reactions in acidic media, research indicates that Lewis acids like aluminum chloride tend to catalyze the intramolecular rearrangement of allyl(chloromethyl)diorganosilanes rather than their direct synthesis. researchgate.net This rearrangement leads to (3-butenyl)diorganochlorosilanes. researchgate.net A common laboratory and potential industrial synthesis involves the reaction of allyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. smolecule.com
Table 1: Comparison of Synthetic Routes for Related Chlorinated Silanes
| Method | Reactants | Catalyst/Conditions | Product Example | Key Feature |
|---|---|---|---|---|
| Hydrosilylation | Allyl Chloride, Trichlorosilane | Rhodium(I) or Platinum catalyst | Trichloro(3-chloropropyl)silane | High efficiency and selectivity with specific catalysts. nih.govdntb.gov.uaresearchgate.net |
| Grignard Reaction | Chloro(chloromethyl)dimethylsilane, Phenylmagnesium bromide | THF solvent | (Chloromethyl)dimethylphenylsilane | Effective for forming Si-C bonds with various organic groups. researchgate.net |
| Base-mediated Coupling | Allyl Chloride, Dimethylchlorosilane | Sodium Hydride | This compound | A direct synthesis route under anhydrous conditions. smolecule.com |
Synthesis of Related α-Haloalkylsilanes and their Relevance to this compound Synthesis
The synthesis of α-haloalkylsilanes is of significant interest as these compounds are versatile intermediates. The methods for their preparation are directly relevant to the synthesis of this compound, as the core (chloromethyl)dimethylsilyl moiety is an α-haloalkylsilane.
The reaction of chloro(chloromethyl)dimethylsilane with organometallic reagents such as Grignard and organolithium compounds is a standard procedure for synthesizing more complex tetraorganosilanes. sigmaaldrich.com The silicon-chlorine bond is susceptible to nucleophilic attack by the carbanionic part of the organometallic reagent, leading to the formation of a new silicon-carbon bond.
For example, the addition of phenylmagnesium bromide to chloro(chloromethyl)dimethylsilane in 1,4-dioxane (B91453) provides (chloromethyl)dimethylphenylsilane. This reaction proceeds efficiently, demonstrating that the chloromethyl group remains intact under these conditions. Similarly, organolithium reagents are known to react smoothly with chlorosilanes, although their higher reactivity can sometimes lead to reduced functional group compatibility. The choice of solvent is critical, with THF often being preferred for Grignard reactions with chlorosilanes due to faster reaction rates. researchgate.net
The direct chlorination of an alkyl group attached to a silicon atom can be achieved through free-radical halogenation. wikipedia.org This method typically involves the use of a chlorinating agent and initiation by UV light or a radical initiator. wikipedia.orgmdpi.com The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the alkyl group by a chlorine radical, followed by the reaction of the resulting alkyl radical with a chlorine molecule. youtube.comyoutube.com
For instance, the chlorination of methane (B114726) is a well-known industrial process that produces chloromethane, dichloromethane, chloroform, and carbon tetrachloride. wikipedia.org A similar principle can be applied to alkylsilanes. However, free-radical chlorination can be unselective, potentially leading to a mixture of products with varying degrees of chlorination and chlorination at different positions on longer alkyl chains. wikipedia.org More modern and selective methods are being developed, such as visible-light-mediated chlorination using reagents like N,N-dichloroacetamide, which can proceed without the need for metal catalysts or additives. mdpi.com The selectivity of free-radical chlorination is influenced by the polar effects of substituents on the substrate.
Derivatization Strategies for this compound
The dual functionality of this compound, possessing both a reactive allyl group and a chloromethyl group, makes it a valuable precursor for further chemical transformations.
The chloromethyl group in this compound serves as a reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions. smolecule.comyoutube.comyoutube.com The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.
One documented reaction involves the interaction of this compound with sodium methoxide (B1231860) in THF. researchgate.netdoi.org This reaction, however, does not result in a simple substitution at the chloromethyl carbon. Instead, the alkoxide attacks the silicon atom, which facilitates a 1,2-migration of the allyl group, ultimately yielding 1-(3-butenyl)methoxydimethylsilane after chloride displacement. researchgate.netdoi.org
More direct functionalization has been observed in reactions with other nucleophiles. For example, the reaction of this compound with N,N-dichloroarenesulfonamides results in chloroamination products, demonstrating the reactivity of the allyl double bond while highlighting the potential for transformations involving the chloromethyl moiety under different reaction conditions. bohrium.com The synthesis of tertiary allylic amines through titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines showcases a method for creating C-N bonds adjacent to a double bond, a structural motif related to potential amination products of this compound. nih.gov
Transformations Involving the Allyl Moiety for Complex Molecule Synthesis
The allyl group in this compound is a versatile functional handle that participates in a variety of chemical transformations, enabling the synthesis of more complex molecular architectures. These reactions, which selectively target the C=C double bond or involve rearrangement of the entire allyl group, underscore the compound's utility as a bifunctional building block in organic synthesis. smolecule.com Key transformations include Lewis acid-catalyzed rearrangements, reactions with nucleophiles that induce migration of the allyl group, and addition reactions across the double bond.
One of the notable transformations is the aluminum chloride (AlCl₃)-catalyzed intramolecular allyl-migration. researchgate.net In the presence of a Lewis acid like AlCl₃, allyl(chloromethyl)diorganosilanes undergo a rearrangement with allylic inversion to produce (3-butenyl)diorganochlorosilanes. researchgate.net This reaction proceeds through a carbocationic intermediate, and the stability of this intermediate dictates the reaction's course. researchgate.net
For instance, the reaction of this compound in the presence of aluminum chloride leads to the formation of (3-butenyl)dimethylchlorosilane. researchgate.net The reaction mechanism is believed to involve the interaction of the chloromethyl group with the Lewis acid, generating an (allyl)silylmethyl cation intermediate. This intermediate can then undergo intramolecular cyclization to form a 1-silacyclopent-3-yl cation, which ultimately rearranges to the final product. researchgate.net
Furthermore, this reactive intermediate can be trapped by other reagents to create even more complex structures. When allyltrimethylsilane (B147118) is added to the reaction mixture, it can trap the intermediate cation, leading to the formation of 1,1-dimethyl-3-(2-trimethylsilylmethyl-4-pentenyl)silacyclopentane in addition to the rearranged chlorosilane. researchgate.net
Table 1: Lewis Acid-Catalyzed Rearrangement of this compound
| Reactant | Catalyst | Additive | Major Products | Yield (%) | Reference |
| This compound | AlCl₃ | None | (3-Butenyl)dimethylchlorosilane | Not specified | researchgate.net |
| This compound | AlCl₃ | Allyltrimethylsilane | (3-Butenyl)dimethylchlorosilane | 18 | researchgate.net |
| This compound | AlCl₃ | Allyltrimethylsilane | 1,1-Dimethyl-3-(2-trimethylsilylmethyl-4-pentenyl)silacyclopentane | 40 | researchgate.net |
Another significant transformation of the allyl moiety involves its reaction with nucleophiles. The reaction of this compound with sodium methoxide in tetrahydrofuran does not result in a simple substitution at the chloromethyl group. Instead, the methoxide attacks the silicon atom, leading to the displacement of the chloride and a subsequent 1,2-migration of the allyl group to yield allylmethoxydimethylsilane and 1-(3-butenyl)methoxydimethylsilane. doi.org This behavior highlights the ability of the allyl group to migrate from a pentacoordinate silicon intermediate. doi.org
The allyl double bond itself can also be functionalized through addition reactions. For example, this compound reacts with N,N-dichloroarenesulfonamides. This reaction results in chloroamination, where the reagent adds across the C=C double bond of the allyl group, yielding products of further complexity. bohrium.com
The versatility of the allyl group is further demonstrated in transition metal-catalyzed reactions. Although specific examples for this compound are not extensively detailed in the provided literature, the allyl moiety is known to participate in reactions such as hydrosilylation and olefin metathesis. researchgate.netresearchgate.net These reactions are powerful tools for C-C and C-Si bond formation, respectively, and represent potential pathways for elaborating the structure of this compound. Hydrosilylation involves the addition of a Si-H bond across the double bond, while metathesis can be used to form new C=C bonds, opening up avenues for the synthesis of a wide array of organosilicon compounds. researchgate.net
Table 2: Other Transformations of the Allyl Moiety
| Reactant | Reagent | Product Type | Description | Reference |
| This compound | Sodium methoxide | Rearrangement Products | 1,2-migration of the allyl group from a pentacoordinate silicon intermediate. | doi.org |
| This compound | N,N-Dichloroarenesulfonamides | Chloroamination Products | Addition of the reagent across the allyl C=C double bond. | bohrium.com |
Reactivity and Mechanistic Investigations of Allyl Chloromethyl Dimethylsilane
Nucleophilic Substitution Reactions at the Chloromethyl Center
The chloromethyl group in allyl(chloromethyl)dimethylsilane is susceptible to nucleophilic substitution reactions, providing a pathway for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Alkylation Reactions (e.g., Formation of Substituted Silanes)
The chlorine atom in the chloromethyl group can be displaced by a variety of nucleophiles, leading to the formation of substituted silanes. These reactions are fundamental in expanding the molecular complexity and utility of the parent compound. For instance, reaction with appropriate nucleophiles can introduce new alkyl or aryl groups. smolecule.com
Research has shown that allyl(chloromethyl)diorganosilanes, in the presence of aluminum chloride, can undergo an allyl rearrangement to produce (3-butenyl)diorganochlorosilanes. researchgate.net This indicates that while the chloromethyl center is reactive towards nucleophiles, the reaction conditions can also induce rearrangements involving the allyl group.
The reactivity of the chloromethyl group is also influenced by the substituents on the silicon atom. For example, the presence of additional methyl groups on silicon can lead to decomposition of the alkylation products. researchgate.net In the context of Friedel-Crafts type reactions, the reactivity of (ω-chloroalkyl)silanes in alkylating benzene (B151609) decreases as the number of chlorine atoms on the alkyl chain increases and as the alkyl chain length decreases. researchgate.net
| Reactant | Reagent | Product(s) | Observations |
| This compound | Sodium methoxide (B1231860) in THF | 1-(3-Butenyl)methoxydimethylsilane, Allylmethoxydimethylsilane | Displacement of chloride and 1,2-migration of the allyl group. doi.org |
| Allyl(chloromethyl)diorganosilanes | Aluminum chloride | (3-Butenyl)diorganochlorosilanes | Allyl rearrangement with allylic inversion. researchgate.net |
Formation of Organometallic Reagents from this compound Derivatives (e.g., Grignard Reagents)
The chloromethyl group of this compound can be utilized to form organometallic reagents, most notably Grignard reagents. These reagents are powerful nucleophiles in their own right, enabling a wide array of subsequent chemical transformations. The general principle involves the reaction of the chloromethyl group with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, allyl(dimethylsilyl)methylmagnesium chloride. byjus.comlibretexts.org
The formation of Grignard reagents from alkyl halides is a well-established process, though it requires anhydrous conditions as Grignard reagents react readily with water. byjus.comlibretexts.org The reactivity of the magnesium surface is often enhanced by using activating agents like iodine or 1,2-dibromoethane. wikipedia.org
Once formed, these silyl-containing Grignard reagents can participate in a variety of coupling reactions. For example, they can react with other organic halides in the presence of a suitable catalyst to form new carbon-carbon bonds. wikipedia.org It's important to note that allylic Grignard reagents can exist in equilibrium with their isomeric forms, which can lead to the formation of multiple products in subsequent reactions. stackexchange.com
Reactions Involving the Allyl Group
The allyl group in this compound provides a second site of reactivity, primarily centered around its carbon-carbon double bond. This allows for a range of addition and rearrangement reactions.
Hydrosilylation Reactions
Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond. While the provided search results discuss the hydrosilylation of allylsilanes in general, specific examples detailing the hydrosilylation of this compound itself are not explicitly detailed. However, the general principles of hydrosilylation would apply. These reactions are typically catalyzed by transition metal complexes, most commonly platinum catalysts like Karstedt's catalyst. bohrium.com
The reaction of allylsilanes with hydrosilanes can lead to the formation of 1,3-disilapropanes. The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon of the double bond) can be influenced by the catalyst and the specific substituents on both the allylsilane and the hydrosilane.
Electrophilic Additions to the Allyl Moiety
The double bond of the allyl group is susceptible to attack by electrophiles. smolecule.com This leads to the formation of a carbocation intermediate that is stabilized by the adjacent silicon atom through hyperconjugation. wikipedia.org The subsequent loss of the silyl group results in the formation of a new double bond, effectively leading to an electrophilic substitution where the electrophile has added to the gamma-carbon of the original allyl group. wikipedia.org
A common example of an electrophilic addition is bromination. The reaction of allylsilanes with bromine (Br₂) typically results in the addition of bromine across the double bond. However, under specific conditions, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, allylic bromination can occur, where a bromine atom substitutes a hydrogen on the carbon adjacent to the double bond. chemistrysteps.comlibretexts.org This proceeds via a radical mechanism, favored by the stability of the resulting allylic radical. chemistrysteps.com
| Reaction Type | Reagent | Product Type | Key Features |
| Electrophilic Substitution | Electrophiles (e.g., R-X) with Lewis Acid | γ-Substituted alkenes | The electrophile adds to the terminal carbon of the allyl group, followed by elimination of the silyl group. wikipedia.org |
| Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic Bromide | Proceeds via a radical mechanism, substituting a hydrogen on the carbon adjacent to the double bond. chemistrysteps.comlibretexts.org |
Intramolecular Rearrangements and Cyclizations
This compound and its derivatives can undergo intramolecular rearrangements and cyclizations, often promoted by Lewis acids. These reactions can lead to the formation of cyclic silicon-containing compounds.
For instance, in the presence of aluminum chloride, allyl(chloromethyl)diorganosilanes undergo an intramolecular allyl rearrangement with allylic inversion to yield (3-butenyl)diorganochlorosilanes. researchgate.net This rearrangement proceeds through a proposed (allyl)silylmethyl cation intermediate. researchgate.net
Furthermore, the interaction of the chloromethyl group with a Lewis acid can generate a carbocationic center which can then be trapped intramolecularly by the allyl group. This can lead to the formation of cyclic structures. For example, the reaction of this compound with aluminum chloride can lead to the formation of a 1-silacyclopent-3-yl cation intermediate. researchgate.net In the presence of a trapping agent like allyltrimethylsilane (B147118), this intermediate can be captured to form more complex cyclic products. researchgate.net
These intramolecular reactions highlight the ability of the two functional groups in this compound to interact with each other under appropriate conditions, leading to the synthesis of novel organosilicon ring systems.
Thermal Rearrangement Studies of Chloromethylsilanes
The thermal rearrangement of chloromethylsilanes represents a significant area of study in organosilicon chemistry. Theoretical studies, utilizing density functional theory (DFT) at the B3LYP/6-311G(d, p) level, have elucidated the mechanisms of these reactions. For chloromethylsilane, (chloromethyl)dimethylsilane, and (chloromethyl)vinylsilane, the thermal rearrangement proceeds through a single pathway. researchgate.net This pathway involves the migration of the chlorine atom from the carbon to the silicon atom, with a simultaneous migration of a hydrogen atom from the silicon to the carbon atom, all occurring via a double-three-membered-ring transition state. researchgate.net This process results in the formation of methylchlorosilane, trimethylchlorosilane, and vinylmethylchlorosilane, respectively. researchgate.net
The energy barriers for these rearrangements have been calculated to be 217.4, 201.6, and 208.7 kJ mol⁻¹, respectively. researchgate.net The presence of alkyl substituents on the silicon atom influences these energy barriers. researchgate.net In contrast to these intramolecular processes, the thermal rearrangements of hydridic (chloromethyl)silane and (chloromethyl)chlorosilane are believed to occur through an intermolecular mechanism. rsc.org The introduction of chloromethyl groups into polysiloxanes has been observed to induce thermal rearrangement reactions, leading to the formation of polymethylchlorosilane. researchgate.net
| Compound | Product | Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| Chloromethylsilane | Methylchlorosilane | 217.4 |
| (Chloromethyl)dimethylsilane | Trimethylchlorosilane | 201.6 |
| (Chloromethyl)vinylsilane | Vinylmethylchlorosilane | 208.7 |
Intramolecular Allyl-Migration Pathways
The intramolecular migration of the allyl group in this compound is a key reaction pathway. In the presence of aluminum chloride, allyl(chloromethyl)diorganosilanes undergo an allyl rearrangement with allylic inversion to produce (3-butenyl)diorganochlorosilanes at room temperature. researchgate.net This reaction is thought to proceed through an (allyl)silylmethyl cation intermediate, which is generated from the interaction of the chloromethyl group with the aluminum chloride catalyst. researchgate.net
Another example of intramolecular migration involves the reaction of this compound with sodium methoxide in tetrahydrofuran. This reaction leads to the displacement of the chloride ion and a 1,2-migration of the allyl group from the silicon to the carbon atom, yielding 1-(3-butenyl)methoxydimethylsilane. doi.org This type of migration of organic groups from silicon to carbon is facilitated by the intramolecular attack of an alkoxide at the silicon atom. researchgate.net
Catalytic Transformations
Lewis Acid-Catalyzed Reactions
Lewis acids play a crucial role in catalyzing various transformations of this compound. These reactions often involve the generation of carbenium and silylenium ion intermediates through the interaction of the organosilicon compound with the Lewis acid catalyst. researchgate.net
This compound can participate in reactions analogous to Friedel-Crafts alkylation. researchgate.netresearchgate.net In the presence of a Lewis acid catalyst like aluminum chloride, the chloromethyl group can interact with the catalyst to form a carbocation-like species. researchgate.netmt.com This electrophile can then react with aromatic compounds. However, the reactivity of (chloromethyl)silanes in Friedel-Crafts reactions is sensitive to the substituents on the silicon atom. For instance, reactions with (chloromethyl)trimethylsilane at room temperature can lead to decomposition of the alkylation products, yielding trimethylchlorosilane, toluene, and xylene, rather than the expected (trimethylsilylmethyl)benzene. researchgate.net
Allylsilylation reactions are a significant application of this compound in the presence of Lewis acids. researchgate.net For example, the reaction of diallylsilanes with allyltrimethylsilane, catalyzed by aluminum chloride, results in intramolecularly cyclized allylsilylation products. researchgate.net The efficiency and yield of this reaction can be improved by the addition of chlorotrimethylsilane (B32843) to the aluminum chloride catalyst. researchgate.net The reaction mechanism is believed to involve the formation of a 1-silacyclopent-3-yl cation intermediate via intramolecular cyclization of an (allyl)silylmethyl cation. This intermediate is then trapped by allyltrimethylsilane, followed by a desilylation step. researchgate.net
Transition Metal-Catalyzed Processes
Transition metal catalysts are employed in various reactions involving allylsilanes, including this compound. A notable example is the hydrosilylation reaction. While platinum catalysts are conventionally used, rhodium complexes, such as [RhCl(dppbz F )]₂, have been shown to be highly efficient for the hydrosilylation of allyl chloride with trichlorosilane (B8805176), yielding trichloro(3-chloropropyl)silane with high selectivity. researchgate.netnih.gov This rhodium-catalyzed process offers a significant improvement in both turnover number and selectivity compared to traditional platinum catalysts. researchgate.netnih.gov
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions involving allylsilanes is a critical aspect of their synthetic utility. High levels of diastereoselectivity are often achieved in intramolecular cyclization reactions due to the formation of chair-like transition states where substituents preferentially occupy equatorial positions. uva.es
A notable example is the silyl-Prins cyclization, where the reaction of certain vinylsilyl alcohols with aldehydes can produce cis-2,6-disubstituted dihydropyrans with excellent diastereoselectivity. uva.es Similarly, iridium-catalyzed enantioselective transfer hydrogenation of allyl carbonates in the presence of alcohols or aldehydes can generate products with high anti-diastereoselectivity (up to 14:1 dr) and exceptional enantioselectivity (up to 99% ee). nih.gov
In the context of this compound itself, it undergoes reactions with N,N-dichloroarenesulfonamides to yield chloroamination products. bohrium.com While detailed stereochemical studies for this specific reaction are limited, the principles of stereocontrol observed in other allylsilane transformations would be applicable. For instance, enantioselective dichlorination of allylic alcohols has been achieved using chiral catalysts, where the reaction proceeds through a chloronium intermediate, and selectivity depends on the facial attack and subsequent regioselective opening. nih.gov
The synthesis of enantiomerically enriched chiral allylsilanes is of significant interest as these compounds are valuable precursors for stereocontrolled synthesis. A highly effective method for their preparation is the copper-catalyzed enantioselective allylic substitution. nih.gov
This protocol involves the reaction of primary allylic chlorides, including those with γ-silicon substitution, with alkylboron reagents. nih.gov Catalyzed by a Cu(I) complex bearing a chiral phosphine (B1218219) ligand such as DTBM-SEGPHOS, the reaction proceeds with excellent γ-selectivity and high enantioselectivity, affording terminal alkenes with an allylic stereocenter. nih.gov This strategy provides an efficient route to functionalized α-stereogenic chiral allylsilanes. nih.gov
Once formed, this compound and its derivatives can undergo further transformations. For example, in the presence of aluminum chloride, it can undergo an allyl rearrangement with allylic inversion to yield (3-butenyl)diorganochlorosilanes. researchgate.net Additionally, treatment with alkoxides like sodium methoxide can induce an attack at the silicon center, leading to chloride displacement and a 1,2-migration of the allyl group. doi.org
Table 2: Enantioselective Synthesis of Chiral Allylsilanes via Copper Catalysis
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|
This table summarizes a key method for the asymmetric synthesis of chiral allylsilanes.
Applications in Advanced Organic Synthesis and Materials Science
Allyl(chloromethyl)dimethylsilane as a Key Building Block for Complex Molecules
The dual reactivity of this compound allows for its strategic incorporation into a wide array of organic structures, serving as a linchpin for creating more complex, functionalized molecules. smolecule.com Its utility stems from the ability to perform selective transformations at either the chloromethyl or the allyl moiety.
Synthesis of Functionalized Organosilanes
The presence of the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com A notable example is its reaction with alkoxides. Research has shown that the reaction of this compound with sodium methoxide (B1231860) in tetrahydrofuran (B95107) does not result in a simple substitution at the chloromethyl carbon. Instead, the methoxide attacks the silicon atom, prompting a 1,2-migration of the allyl group to yield rearranged products like 1-(3-butenyl)methoxydimethylsilane and allylmethoxydimethylsilane. doi.org This transformation highlights the compound's ability to participate in intricate rearrangement reactions to form new functionalized organosilanes. doi.org
This reactivity pattern, where a nucleophile interacts with the silicon center, is a key feature of silane (B1218182) chemistry. doi.org While direct substitution at the chloromethyl group is also possible, the potential for rearrangement offers an alternative synthetic pathway to novel structures.
| Reactant | Reagent/Solvent | Key Products | Reaction Type |
| This compound | Sodium Methoxide / Tetrahydrofuran | 1-(3-butenyl)methoxydimethylsilane, Allylmethoxydimethylsilane | Nucleophilic attack on silicon with 1,2-allyl migration |
This table summarizes the documented reaction of this compound with an alkoxide, leading to functionalized organosilane products via rearrangement. doi.org
Related synthetic strategies are commonly employed for producing tetraorganosilanes from chlorosilanes. orgsyn.org For instance, zinc-catalyzed nucleophilic substitution reactions between chlorosilanes and Grignard reagents are effective for forming a range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org
Role in Peterson-Type Eliminations as a Methylenating Agent
The Peterson olefination is a prominent method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds like aldehydes or ketones. organic-chemistry.orgwikipedia.org The reaction proceeds through a β-hydroxysilane intermediate, which then eliminates to form the alkene. numberanalytics.com For this compound to function as a methylenating agent (a reagent that introduces a =CH₂ group) in a Peterson-type reaction, it would first need to be converted into its corresponding α-silyl carbanion.
This would typically involve forming an organometallic derivative, such as a Grignard reagent, from the chloromethyl group. sigmaaldrich.com The resulting reagent, (allyl)(dimethylsilyl)methylmagnesium chloride, could then, in principle, react with a ketone or aldehyde. However, there is no direct evidence in the reviewed literature of this compound being used for this specific purpose. The synthesis of such an α-silyl Grignard reagent from this precursor and its subsequent use in a Peterson olefination is not a documented application.
Development of Silicon-Containing Polymeric Materials
In materials science, this compound serves as a valuable monomer and modifier for producing silicon-containing polymers. smolecule.com Its incorporation can impart desirable properties such as thermal stability, hydrophobicity, and specific reactive functionalities to the final material.
Precursors for Silicone Polymers and Elastomers
This compound can act as a monomer or comonomer in polymerization reactions to form the backbone or side chains of silicone polymers. The allyl group is particularly suited for polymerization through methods such as free-radical polymerization or, more significantly, hydrosilylation. In a typical hydrosilylation scenario, the allyl group reacts with a polymer containing silicon-hydride (Si-H) bonds in the presence of a platinum catalyst. google.com This reaction efficiently grafts the silane molecule onto the polymer chain, making it a precursor for functionalized polysiloxanes. google.com
Cross-linking Agents in Polymer Systems
The allyl functionality makes this compound an effective cross-linking agent, capable of forming bridges between polymer chains to create robust, three-dimensional networks. medcraveonline.com One of the most powerful methods for this is the thiol-ene "click" reaction. wikipedia.org This radical-mediated reaction involves the addition of a thiol group (R-SH) across the allyl double bond, forming a stable thioether linkage. wikipedia.orgmdpi.com
This chemistry is exploited in the creation of advanced polymer networks, such as off-stoichiometry thiol-ene (OSTE) polymers, where allylsilanes can be incorporated to introduce specific functionalities and anchor points. mdpi.com By introducing this compound into a polymer system that also contains multi-thiol functionalized molecules, a cross-linked network can be formed under UV irradiation or thermal initiation. mdpi.com This process is highly efficient and allows for the fabrication of materials with controlled mechanical and chemical properties. rsc.orgnih.gov
Preparation of Organosilicon Polymers (e.g., Phenylenebis(silanediyl triflates))
While this compound is a versatile precursor, its specific use in the synthesis of phenylenebis(silanediyl triflates) is not documented. Instead, this particular class of organosilicon polymer synthons is prepared from a closely related but structurally distinct compound: Allyl(chloro)dimethylsilane (CAS 4028-23-3). sigmaaldrich.comsigmaaldrich.com
The key difference lies in the position of the chlorine atom. In Allyl(chloro)dimethylsilane, the chlorine is bonded directly to the silicon atom (a Si-Cl bond). In this compound, the chlorine is bonded to a carbon atom, which is then attached to the silicon (a Si-C-Cl linkage). alfa-chemistry.comuni.lu The Si-Cl bond is highly susceptible to nucleophilic substitution, which is the key reaction pathway for creating the phenylenebis(silanediyl) linkage. The C-Cl bond in this compound has different reactivity and is not suitable for this specific synthesis.
| Compound Name | CAS Number | Structure | Application in Phenylenebis(silanediyl triflate) Synthesis |
| This compound | 33558-75-7 | CH₂=CHCH₂Si(CH₃)₂CH₂Cl | Not documented for this synthesis |
| Allyl(chloro)dimethylsilane | 4028-23-3 | CH₂=CHCH₂Si(CH₃)₂Cl | Used as a precursor for this synthesis sigmaaldrich.comsigmaaldrich.com |
This table clarifies the distinction between this compound and the related compound used to synthesize phenylenebis(silanediyl triflates).
Contribution to Specialty Chemicals and Advanced Materials Science
The dual functionality of this compound makes it a critical component in the synthesis of a wide range of specialty chemicals and the development of advanced materials. The allyl group can undergo hydrosilylation, radical reactions, and other additions, while the chloromethyl group provides a reactive site for nucleophilic substitution. This allows for the precise tailoring of molecular architectures and the properties of materials.
Surface Modification Applications
This compound is utilized in the modification of surfaces to impart desired properties such as hydrophobicity, biocompatibility, or to provide sites for further chemical reactions. The chloromethylsilyl group can react with hydroxyl groups present on the surfaces of materials like silica (B1680970), glass, and metal oxides. This reaction forms a stable covalent bond, anchoring the dimethylsilyl group to the surface.
One of the key methods for the functionalization of silica surfaces involves the reaction with organosilanes. researchgate.net Research has shown that treating a surface with an allylorganosilane can result in deallylation, leading to the formation of a stable Si-O-Si bond with the silicon on the silica gel surface. nih.govresearchgate.net This process provides a reliable method for the covalent attachment of organic functional groups to a silica surface. nih.govresearchgate.net The presence of the allyl group on the now-tethered molecule offers a handle for further chemical transformations, allowing for the attachment of a wide variety of organic moieties. nih.govresearchgate.net
The general mechanism for the surface modification of a hydroxylated surface with an organosilane involves the reaction of the silane with trace amounts of water to form silanol (B1196071) intermediates. These intermediates then react with the surface hydroxyl groups to covalently immobilize the organosilane. researchgate.net In the case of this compound, the chloromethyl group can also serve as a reactive site for grafting molecules onto a surface.
Coupling Agents in Composite Materials
In the realm of composite materials, silane coupling agents are crucial for enhancing the adhesion between inorganic fillers (like glass fibers or mineral particles) and organic polymer matrices. nih.govmdpi.commdpi.com This improved interfacial adhesion leads to composite materials with enhanced mechanical properties, such as strength and durability, as well as improved resistance to environmental factors like moisture. nih.govresearchgate.net Silane coupling agents possess a dual-functional nature; one part of the molecule bonds with the inorganic filler, and the other part is compatible with or reacts with the polymer matrix. mdpi.com
This compound can function as a coupling agent. The chloromethylsilyl group can react with the surface of inorganic fillers, while the allyl group can copolymerize with the polymer matrix, especially in resins that cure via free radical polymerization. This creates a strong covalent bridge at the interface, leading to more effective stress transfer from the polymer matrix to the reinforcing filler.
The impact of silane coupling agents on the mechanical properties of composites is well-documented. For instance, the treatment of fillers with different silane coupling agents can lead to significant improvements in tensile and flexural strength. The following table illustrates the typical effects of silane coupling agents on the mechanical properties of various composites, based on data from several research studies. While this table does not exclusively feature this compound, it provides a clear representation of the improvements that can be expected from using silane coupling agents with similar functionalities.
| Composite System (Filler/Matrix) | Silane Coupling Agent Type | Property Improved | Improvement (%) | Reference |
|---|---|---|---|---|
| Hydroxyapatite/Poly(methyl methacrylate) | γ-MPS | Tensile Strength | 13.83 | researchgate.net |
| Hydroxyapatite/Poly(methyl methacrylate) | γ-MPS | Flexural Strength | 9.62 | researchgate.net |
| Microfibrillated Cellulose/Polymer | Aminosilane | Young's Modulus | >70 | nih.gov |
| Al2O3 Nanoparticles/Epoxy | KH570 | Tensile Strength | 49.1 | mdpi.com |
| Waste Corrugated Paper Fiber/Polylactic Acid | KH560 | Tensile Strength | Improvement noted | mdpi.com |
Data is representative of the effects of silane coupling agents on composite properties as found in the cited literature. γ-MPS (γ-methacryloxypropyltrimethoxysilane) and other silanes share functional similarities with this compound, suggesting analogous performance enhancements.
Applications in Drug Delivery Systems Research
The functionalization of nanoparticles and other drug carriers is a critical area of research in drug delivery. Modifying the surface of these carriers can improve their stability, biocompatibility, and targeting capabilities. acs.org Silane chemistry provides a powerful tool for this functionalization. researchgate.net
While direct applications of this compound in drug delivery are not extensively documented in publicly available research, its chemical properties make it a highly suitable candidate for such applications. The ability of its chloromethylsilyl group to react with hydroxyl groups on the surface of inorganic nanoparticles (e.g., silica or metal oxides) allows for the straightforward attachment of the silane. researchgate.net The appended allyl group then serves as a versatile platform for the conjugation of various molecules, including drugs, targeting ligands, and polymers like polyethylene (B3416737) glycol (PEG) to enhance circulation time. nih.gov
Research into functionalized mesoporous silica materials for controlled drug delivery highlights the importance of surface modification to control the release of therapeutic agents. rsc.org The synthesis of functionalized mesoporous materials often involves the use of various organo-silanes to introduce specific functionalities. nih.gov Furthermore, the development of heterotelechelic silicones using silane-based initiators for drug delivery applications underscores the potential of silicon-based chemistry in this field. acs.org The "allyl" functionality in polymers is of particular interest in biomedicine as it allows for post-synthesis functionalization, which is crucial for the attachment of drugs and targeting moieties. nih.gov
The general strategy would involve:
Functionalization of the Drug Carrier: Reacting this compound with a nanoparticle or a polymer backbone.
Attachment of Therapeutic or Targeting Agents: Utilizing the reactive allyl group for the covalent attachment of drug molecules or ligands that can direct the carrier to specific cells or tissues.
This approach could be instrumental in the development of sophisticated drug delivery systems with controlled release properties and enhanced therapeutic efficacy. colorcon.com
Advanced Analytical and Computational Methodologies in the Study of Allyl Chloromethyl Dimethylsilane
Spectroscopic Characterization Techniques for Reaction Products and Intermediates
Spectroscopic methods are indispensable for the elucidation of molecular structures and for monitoring the progress of chemical reactions involving allyl(chloromethyl)dimethylsilane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed information at the atomic and molecular levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. In the context of organosilanes, Si NMR is particularly valuable for tracking changes at the silicon center during a reaction. The chemical shift of the Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom, making it an excellent probe for mechanistic studies.
For instance, in a reaction involving the substitution of the chloromethyl group or addition to the allyl group, the Si chemical shift of this compound would be expected to change significantly. By monitoring these changes over time, researchers can gain insights into reaction kinetics and the formation of intermediates. While specific Si NMR data for this compound is not extensively reported in the literature, typical chemical shifts for related organosilanes can be used to predict the expected spectral features.
Table 1: Representative Si NMR Chemical Shifts for Dimethylsilyl Compounds with Various Substituents
| Compound Structure | Substituent (X) on Si(CH₃)₂ | Typical Si Chemical Shift (ppm vs. TMS) |
| X-Si(CH₃)₂-CH₂Cl | Chloromethyl | +5 to +15 |
| X-Si(CH₃)₂-CH₂CH=CH₂ | Allyl | -5 to +5 |
| X-Si(CH₃)₂-OR (Alkoxy) | Alkoxy | -20 to 0 |
| X-Si(CH₃)₂-NR₂ (Amino) | Amino | -10 to +10 |
Note: These are generalized ranges and the exact chemical shift for this compound and its derivatives would depend on the specific molecular environment.
In addition to Si NMR, H and C NMR are routinely used to characterize the organic moieties of the molecule, providing a complete picture of the molecular structure.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of reaction products. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including organometallic compounds nih.gov. This method allows for the ionization and vaporization of intact molecules, minimizing fragmentation and providing a clear molecular ion peak youtube.comyoutube.com.
When analyzing the products of reactions involving this compound, MALDI-TOF MS can be used to identify the mass of the products, and by extension, their molecular formula. This is crucial for confirming the outcome of a reaction, whether it be a simple substitution, an addition, or a more complex transformation. While MALDI is often associated with large biomolecules, its application to smaller organometallic and coordination complexes has been well-documented nih.gov. For low molecular weight compounds where matrix interference can be an issue, alternative techniques like desorption/ionization on silicon (DIOS) can be employed oipub.com.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation and purification of components from a reaction mixture, as well as for their quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques in organic and organometallic chemistry.
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds. This compound itself is a volatile liquid and can be analyzed directly by GC. However, many of the reactions it undergoes may lead to products that are less volatile or contain polar functional groups. In such cases, derivatization is often employed to increase the volatility and thermal stability of the analytes, making them amenable to GC analysis oup.comphenomenex.comunige.ch.
Silylation is a common derivatization technique where a polar functional group (e.g., -OH, -NH₂, -COOH) is converted to a less polar and more volatile silyl (B83357) ether or ester chromtech.com. For example, if this compound were to react to form an alcohol, subsequent silylation would be necessary for its analysis by GC. The choice of silylating agent can be tailored to the specific functional groups present in the molecule researchgate.net.
Table 2: Common Silylating Agents for GC Derivatization
| Silylating Agent | Abbreviation | Target Functional Groups |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines |
| N-Trimethylsilylimidazole | TMSI | Alcohols, phenols |
| Trimethylchlorosilane | TMCS | Often used as a catalyst |
The retention time of the derivatized product in the GC chromatogram provides a means of identification when compared to a known standard, while the peak area allows for quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally sensitive compounds. A key application of HPLC in the context of organosilane chemistry is the separation of stereoisomers. If a reaction involving this compound leads to the formation of chiral products (enantiomers or diastereomers), chiral HPLC is the method of choice for their separation and analysis csfarmacie.cznih.govchiralpedia.com.
Chiral separations in HPLC are typically achieved by using a chiral stationary phase (CSP) csfarmacie.cz. The CSP contains a chiral selector that interacts differently with the two enantiomers of a chiral analyte, leading to different retention times and thus, their separation nih.gov. The development of a wide variety of CSPs has made the separation of a broad range of chiral compounds possible hplc.eu.
For instance, if an addition reaction across the allyl double bond of this compound were to create a new stereocenter, the resulting enantiomers could be resolved using an appropriate chiral HPLC column. The ability to separate and quantify enantiomers is critical in many fields, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules at a fundamental level hydrophobe.orgsemanticscholar.orgmdpi.com. These methods can complement experimental studies by providing insights that are difficult or impossible to obtain through experimentation alone.
Computational studies on organosilanes, including compounds structurally related to this compound, often employ quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations. These methods can be used to:
Predict Molecular Geometries: Determine the three-dimensional structure of reactants, intermediates, and products.
Calculate Spectroscopic Properties: Predict NMR chemical shifts (including Si), vibrational frequencies, and other spectroscopic data that can be compared with experimental results unige.chunige.ch.
Investigate Reaction Mechanisms: Map out the potential energy surface of a reaction to identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway acs.orgnih.gov.
Understand Electronic Effects: Analyze the distribution of electron density and molecular orbitals to explain the reactivity and stability of different species.
For example, computational models could be used to investigate the relative stability of different conformations of this compound or to model the transition state of a nucleophilic substitution at the silicon center. Such studies can provide a predictive framework for understanding the chemical behavior of this compound and for designing new synthetic routes.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net It is particularly valuable for elucidating reaction pathways and characterizing the transition states of chemical reactions involving organosilane compounds. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from computational studies on analogous chlorosilanes and allylsilanes.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.
For this compound, a primary reaction of interest would be nucleophilic substitution at the silicon center, a common reaction for chlorosilanes. DFT studies on similar reactions, such as the nucleophilic substitution of chloride in chloromethane and chlorosilane, have provided benchmark data on the potential energy surfaces. nih.gov These studies indicate that the reaction proceeds through a pentacoordinate silicon transition state. acs.org The calculated relative energies for such transition states provide a quantitative measure of the reaction barrier.
Another significant reaction pathway for this compound is electrophilic addition to the allyl group. Theoretical studies on the reactions of allylsilanes with various electrophiles have shown that the reaction proceeds via a transition state where the silicon atom stabilizes the developing positive charge at the β-carbon through hyperconjugation. acs.orgnih.gov
Illustrative DFT Calculated Energy Profile for a Hypothetical Reaction
To illustrate the type of data generated from DFT studies, the following table presents a hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu-). These values are representative of typical DFT calculations on organosilane reactions.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu- | 0.0 |
| Pre-reaction Complex | Complex formed before the transition state | -5.2 |
| Transition State | Pentacoordinate silicon intermediate | +15.8 |
| Post-reaction Complex | Complex formed after the transition state | -20.1 |
| Products | Allyl(nucleo)dimethylsilane + Cl- | -18.5 |
This table is illustrative and based on typical values from DFT studies on similar organosilane reactions, not on specific experimental data for this compound.
Predictive Modeling of Reactivity and Stability
Predictive modeling in chemistry leverages computational algorithms and statistical methods to forecast the chemical behavior of molecules, including their reactivity and stability. These models are often built upon data generated from high-throughput experiments or from theoretical calculations, such as DFT.
For this compound, predictive models could be developed to understand its reactivity towards a range of reactants or to assess its stability under various conditions. Such models often rely on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), which correlate the chemical structure with its reactivity or physical properties.
The development of a predictive model for the reactivity of allylsilanes has been a subject of computational studies. nih.gov These models have shown that the reactivity of the allylsilane is influenced by the nature of the substituents on the silicon atom. For instance, increasing the electron-donating ability of the substituents on silicon can enhance the nucleophilicity of the allyl group, thereby increasing its reactivity towards electrophiles.
The stability of organosilanes, including their thermal decomposition pathways, has also been a focus of theoretical investigations. researchgate.net For this compound, predictive models could be used to identify potential degradation pathways, such as the cleavage of the silicon-chlorine bond or reactions involving the allyl group. These models would typically calculate the bond dissociation energies and the activation energies for various potential decomposition reactions.
Representative Data for Predictive Reactivity Modeling
The following table provides an example of the type of data that could be used to build a predictive model for the reactivity of a series of substituted allylsilanes in a hypothetical reaction. The descriptors are parameters that quantify certain electronic or steric properties of the molecules.
| Allylsilane Derivative | HOMO Energy (eV) | Si Charge (a.u.) | Predicted Relative Reactivity |
| Allyl(trichloromethyl)dimethylsilane | -9.8 | +0.95 | 0.5 |
| This compound | -9.5 | +0.85 | 1.0 |
| Allyl(methyl)dimethylsilane | -9.2 | +0.75 | 2.5 |
| Allyl(trimethylsilyl)dimethylsilane | -9.0 | +0.70 | 4.0 |
This table contains representative data to illustrate the concept of predictive modeling and is not based on specific experimental values for this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Allyl(chloromethyl)dimethylsilane Transformations
The development of sophisticated catalytic systems is crucial for unlocking the full synthetic potential of this compound. Current research efforts are focused on designing catalysts that offer higher efficiency, selectivity, and broader substrate scope for transformations involving its key functional groups.
One significant area of investigation is the hydrosilylation of the allyl group. While platinum-based catalysts are conventional, there is a growing demand for novel catalytic systems to achieve more precise and efficient synthesis of organosilicon compounds. nih.gov For instance, research into rhodium(I) catalysts for the hydrosilylation of similar compounds like allyl chloride has shown drastically improved efficiency and selectivity compared to traditional platinum catalysts. nih.gov Future work will likely explore the adaptation of such systems for this compound, aiming to control regioselectivity and chemoselectivity in its reactions.
Another promising avenue is the use of transition metal-catalyzed cross-coupling reactions. nih.gov The development of catalysts that can selectively activate the C-Cl bond of the chloromethyl group or the Si-C bond of the allyl group would enable a wide range of carbon-carbon and carbon-heteroatom bond formations. Research into free radical-mediated methods for C-Si bond construction also presents a metal-free alternative for synthesizing functionalized silanes. ccspublishing.org.cn
Table 1: Potential Catalytic Systems for this compound
| Catalytic System | Target Transformation | Potential Advantages |
| Rhodium(I) Complexes | Hydrosilylation of the allyl group | High efficiency and selectivity nih.gov |
| Palladium-based Catalysts | Cross-coupling at the chloromethyl group | Formation of new C-C bonds |
| Copper-catalyzed Systems | Radical silylarylation | Access to silicon-functionalized indenones ccspublishing.org.cn |
| Chiral Lewis Bases | Enantioselective allylations | Synthesis of chiral organosilicon compounds soci.org |
These advanced catalytic approaches will facilitate the synthesis of complex molecules and polymers with precisely controlled architectures, expanding the applications of this compound.
Integration of Green Chemistry Principles in Synthetic Strategies
The chemical industry is increasingly adopting green chemistry principles to design safer and more sustainable processes. yale.edu The synthesis and application of this compound are being re-evaluated through this lens, with a focus on reducing waste, minimizing hazards, and improving energy efficiency. yale.edumdpi.com
A key principle of green chemistry is atom economy, which encourages synthetic methods that maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions are inherently superior to stoichiometric ones in this regard. yale.edu Future research will focus on developing catalytic routes for this compound transformations that minimize byproduct formation.
The use of chlorosilanes like this compound is under scrutiny due to the generation of corrosive byproducts such as hydrogen chloride. mdpi.com A significant trend in green organosilicon chemistry is the move towards chlorine-free synthesis pathways. researchgate.net Research is exploring the use of alkoxysilanes as alternatives to chlorosilanes, as their reactions often produce less harmful byproducts like alcohols. mdpi.com While direct replacement of the chloromethyl group is challenging, future strategies may involve in-situ functionalization or the development of novel precursors that avoid chlorinated intermediates altogether.
Other green chemistry principles being applied include the use of safer solvents, designing for energy efficiency by conducting reactions at ambient temperature and pressure, and using renewable feedstocks. yale.edu
Table 2: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in this compound Chemistry |
| Prevention | Designing synthetic routes that minimize waste generation. yale.edu |
| Atom Economy | Utilizing catalytic reactions to maximize reactant incorporation. yale.edu |
| Less Hazardous Chemical Syntheses | Developing chlorine-free synthetic pathways to avoid corrosive byproducts. yale.edumdpi.com |
| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures. yale.edu |
| Catalysis | Employing selective catalysts over stoichiometric reagents. yale.edu |
By integrating these principles, the environmental footprint associated with the lifecycle of this compound can be significantly reduced.
Advanced Materials Development with Tailored Silane (B1218182) Structures
The dual functionality of this compound makes it an excellent candidate for the development of advanced materials with tailored properties. Organofunctional silanes are widely used as coupling agents, adhesion promoters, and surface modifiers. researchgate.netnih.gov
Future research will leverage the unique structure of this silane to create novel polymers and nanocomposites. The allyl group can be polymerized or used in "click" chemistry reactions to form polymer backbones, while the chloromethyl group can serve as a site for grafting side chains or attaching functional molecules. This allows for the precise engineering of material properties such as thermal stability, mechanical strength, and chemical resistance. mdpi.com
In the field of nanotechnology, silanes are used for the surface functionalization of various nanomaterials to improve their dispersion in polymer matrices and enhance interfacial interactions. nih.gov this compound could be used to create bifunctional surfaces on nanoparticles, enabling them to bond with a matrix via one functional group while the other remains available for further reactions. This has potential applications in energy harvesting and storage, where silane-modified nanocomposites are an emerging area of research. nih.gov
Furthermore, the ability of silanes to form self-assembled monolayers (SAMs) on various substrates is being explored for applications in microfluidics and biomedical devices. platypustech.comethz.ch The specific functional groups of this compound could be used to create surfaces with controlled wettability, biocompatibility, or reactivity.
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis
The versatility of organosilicon compounds is opening up research opportunities in a wide range of disciplines beyond traditional chemistry. nih.gov The unique properties of materials derived from this compound are expected to find applications in fields such as medicine, electronics, and environmental science.
In biomedical research, functionalized silanes are crucial for surface engineering of biomaterials to improve cell adhesion and biocompatibility. nih.gov Materials incorporating this compound could be used to create advanced platforms for drug delivery, diagnostics, and organ-on-chip technology. platypustech.com
In environmental applications, silane-functionalized materials can be used for water quality monitoring and pollution analysis. platypustech.com For example, surfaces modified with this silane could be designed to selectively capture specific pollutants.
The field of materials science continues to find new uses for organosilanes in areas like protective coatings and flexible electronics. researchgate.netnih.gov The ability to tailor the structure of silane-based materials at the molecular level is key to developing next-generation technologies.
Table 3: Interdisciplinary Applications of Functionalized Silanes
| Research Field | Potential Application of this compound Derivatives |
| Biomedical Engineering | Surface modification of implants and biosensors. nih.gov |
| Microfluidics | Creation of functionalized channels for lab-on-a-chip devices. platypustech.com |
| Environmental Science | Development of selective sorbents for pollutant capture. platypustech.com |
| Materials Science | Synthesis of hybrid organic-inorganic composites with tailored properties. nih.gov |
The continued exploration of this compound and related compounds will undoubtedly foster further collaboration between chemists, materials scientists, biologists, and engineers, leading to innovative solutions for a variety of scientific and technological challenges.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing allyl(chloromethyl)dimethylsilane, and how do reaction conditions influence product yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, allyl chloride reacts with chloromethyl-dimethylsilane in the presence of H₂SO₄ as a catalyst. Key parameters include:
- Mass ratio of allyl chloride to silane precursor : Optimal ratios (e.g., 5:1) maximize chloromethyl content (3.1 mmol g⁻¹), while excess allyl chloride reduces catalytic efficiency due to H₂SO₄ dilution .
- Temperature and time : Elevated temperatures (80–100°C) and extended reaction times (>12 hours) improve grafting efficiency but may reduce specific surface area due to pore blockage .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Hazard Profile :
- Flammability : Class 3 flammable liquid (flash point ~22.5°C); avoid open flames and static discharge .
- Reactivity : Reacts violently with water (generates HCl) and is incompatible with strong oxidizers, acids, and amines .
Q. How does the stability of this compound vary under different storage conditions?
- Degradation Pathways : Hydrolysis (via ambient moisture) produces HCl and silanol byproducts, while prolonged exposure to light may induce radical-mediated decomposition .
- Stabilization : Add inhibitors like tert-butylcatechol (TBC) at 50–100 ppm to suppress polymerization and oxidation .
Advanced Research Questions
Q. How can researchers optimize the chloromethyl content and porosity of hypercrosslinked polymers (HCPs) derived from this compound?
- Experimental Design :
- Catalyst Loading : Adjust H₂SO₄/HCP mass ratios (1:10 to 1:5) to balance chloromethylation efficiency (up to 3.1 mmol g⁻¹) and pore preservation (BET surface area >500 m² g⁻¹) .
- Post-Synthetic Modification : Quaternize with methylimidazole to create ionic HIPs, enhancing CO₂ adsorption capacity by 30–40% .
Q. What catalytic systems enable selective functionalization of this compound in cross-coupling reactions?
- Palladium Catalysis : Pd(PPh₃)₄ facilitates regioselective allylation of chloromethylarenes, producing allyl arenes with >90% yield. Key factors:
- Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, favoring sp³–sp² coupling .
- Solvent Optimization : Use THF or DMF to stabilize intermediates and enhance reaction rates .
Q. How do analytical challenges arise in quantifying trace impurities or decomposition products of this compound?
- Detection Methods :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
